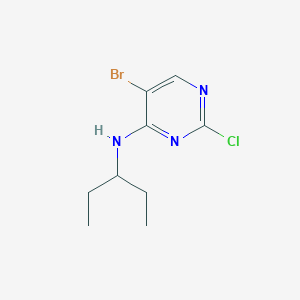
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine
Cat. No. B8586290
M. Wt: 278.58 g/mol
InChI Key: JPNZFPOGAMFPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08324225B2
Procedure details


(5-Bromo-2-chloro-pyrimidin-4-yl)cyclopentylamine is prepared from cyclopentyl amine and 5-bromo-2,4-dichloropyrimidine using a method similar to that for the preparation of (5-Bromo-2-chloro-pyrimidin-4-yl)-(1-ethylpropyl)amine given in Example 137.


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C1(N)CCCC1.BrC1C(Cl)=NC(Cl)=NC=1.[Br:16][C:17]1[C:18]([NH:24][CH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])=[N:19][C:20]([Cl:23])=[N:21][CH:22]=1>>[Br:16][C:17]1[C:18]([NH:24][CH:25]2[CH2:28][CH2:29][CH2:27][CH2:26]2)=[N:19][C:20]([Cl:23])=[N:21][CH:22]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)NC(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)NC1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
